molecular formula C18H19N3O B4563719 3-[3-(benzylamino)propyl]-4(3H)-quinazolinone

3-[3-(benzylamino)propyl]-4(3H)-quinazolinone

Cat. No.: B4563719
M. Wt: 293.4 g/mol
InChI Key: PPRUAVUQXCFTDG-UHFFFAOYSA-N
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Description

3-[3-(benzylamino)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.152812238 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinazoline-4(3H)-ones and their derivatives are recognized for their biological activities and have been extensively explored in medicinal chemistry. These compounds form an important class of fused heterocycles found in over 200 naturally occurring alkaloids. The stability and versatility of the quinazolinone nucleus have led to the synthesis of various bioactive moieties, demonstrating activities against bacterial strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenges of solubility and bioavailability are major considerations in the development of quinazoline-based drugs, aiming to counter antibiotic resistance effectively (Tiwary et al., 2016).

Optoelectronic Applications

Quinazolines are also investigated for their applications in optoelectronics, including luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown to enhance the creation of novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have shown significant electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and nonlinear optical materials. This highlights the diverse applications of quinazoline derivatives beyond the pharmaceutical sector, extending into materials science and engineering (Lipunova et al., 2018).

Anticancer and Chemopreventive Activity

Recent studies emphasize the therapeutic potential of selenocyanate-containing compounds, including those with quinazoline scaffolds, in cancer prevention and treatment. Compounds like p-xylene selenocyanate and benzyl selenocyanate have been extensively studied for their chemopreventive and anticancer activities. The selenocyanate functional group interacts with various cellular and metabolic targets, showcasing a broad spectrum of bioactivities. This research indicates that selenocyanate-containing quinazoline derivatives could offer a promising avenue for the development of new anticancer drugs with novel modes of action, addressing the need for more effective and selective therapies (Ali et al., 2018).

Synthesis and Structural Activity Relationship

The synthesis of biologically active quinolines containing benzimidazole derivatives has been explored, revealing the significant potential of these hybrid molecules. Combining quinoline with benzimidazole derivatives results in compounds with a wide range of therapeutic effects and lesser adverse effects. This approach of creating hybrid molecules by integrating two or more bioactive heterocyclic moieties into a single molecular platform is a strategic move to overcome microbial resistance and discover novel antimicrobial drugs (Salahuddin et al., 2023).

Properties

IUPAC Name

3-[3-(benzylamino)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18-16-9-4-5-10-17(16)20-14-21(18)12-6-11-19-13-15-7-2-1-3-8-15/h1-5,7-10,14,19H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRUAVUQXCFTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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